molecular formula C7H5F2N3 B584575 2,6-Difluorobenzyl Azide-d2 CAS No. 1346600-83-6

2,6-Difluorobenzyl Azide-d2

Cat. No.: B584575
CAS No.: 1346600-83-6
M. Wt: 171.147
InChI Key: JSZUBPHMRHROHZ-APZFVMQVSA-N
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Description

2,6-Difluorobenzyl Azide-d2 is a deuterium-labeled analogue of 2,6-Difluorobenzyl Azide. It is a colorless oil with the molecular formula C7H3D2F2N3 and a molecular weight of 171.14. This compound is primarily used as an intermediate in the preparation of antiepileptic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Difluorobenzyl Azide-d2 typically involves the reaction of 2,6-difluorobenzyl bromide with sodium azide. This reaction can be carried out in various solvents, including water, methanol, chloroform, dichloromethane, dimethyl sulfoxide, dimethylformamide, acetonitrile, and toluene . The reaction conditions often involve the use of copper sulfate as a catalyst and ascorbic acid as a reducing agent .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of tert-butyl ammonium bromide as a phase-transfer catalyst can enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Difluorobenzyl Azide-d2 undergoes various chemical reactions, including:

    Substitution Reactions: The azide group can be substituted with other functional groups under appropriate conditions.

    Cycloaddition Reactions: It can participate in 1,3-dipolar cycloaddition reactions to form triazoles.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols.

    Cycloaddition Reactions: Typical conditions involve the use of copper(I) catalysts and mild heating.

Major Products

    Substitution Reactions: Products include various substituted benzyl derivatives.

    Cycloaddition Reactions: Major products are triazole derivatives.

Scientific Research Applications

2,6-Difluorobenzyl Azide-d2 has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of antiepileptic drugs.

    Biology: The compound is utilized in the study of metabolic pathways through stable isotope labeling.

    Medicine: It plays a role in the development of pharmaceuticals, especially antiepileptic drugs.

    Industry: The compound is used in the synthesis of various chemical products and intermediates.

Comparison with Similar Compounds

Similar Compounds

    2,6-Difluorobenzyl Azide: The non-deuterated analogue of 2,6-Difluorobenzyl Azide-d2.

    Benzyl Azide: A simpler analogue without fluorine substitution.

    4-Fluorobenzyl Azide: A similar compound with a single fluorine substitution.

Uniqueness

This compound is unique due to its deuterium labeling, which makes it particularly useful in studies involving stable isotope labeling. This property allows for precise tracking of the compound in metabolic studies and other research applications.

Properties

IUPAC Name

2-[azido(dideuterio)methyl]-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2N3/c8-6-2-1-3-7(9)5(6)4-11-12-10/h1-3H,4H2/i4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSZUBPHMRHROHZ-APZFVMQVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)CN=[N+]=[N-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C1=C(C=CC=C1F)F)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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